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molecular formula C11H17N3O3 B8627418 3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone CAS No. 78327-32-9

3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone

Cat. No. B8627418
M. Wt: 239.27 g/mol
InChI Key: SCFGLMLXZAQXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04471123

Procedure details

A 4.74 g. portion of 1-(5-t-butylisoxazol-3-yl)-3-allyl-3-methylurea was dissolved in 50 ml. of methanol, and was cooled to -12°. Ozone-containing air was bubbled through the mixture with good stirring for 80 minutes. The temperature rose as high as 0° during the ozone addition, and the mixture foamed and left solids on the flask walls above the liquid. It was necessary to wash the solid down with 20 ml. of additional methanol. Ten ml. of additional methanol was used to wash the gas frit when it began to plug from precipitated product. After the addition was complete, nitrogen was bubbled through the solution for 5 minutes, and then 1.5 ml. of dimethyl sulfide was added and the mixture was warmed to 20° and diluted with 80 ml. of water. The methanol was removed under vacuum at 40°, and the remaining mixture was filtered and the solids were washed with 50 ml. of water and dried under vacuum at 50° to obtain 2.68 g. of the desired product, m.p. 173°-176°. It was further identified by nmr analysis which showed it to be substantially identical to the product of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11]([N:13]([CH2:15][CH:16]=C)[CH3:14])=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[O:18]=[O+][O-]>CO>[C:1]([C:5]1[O:9][N:8]=[C:7]([N:10]2[CH:16]([OH:18])[CH2:15][N:13]([CH3:14])[C:11]2=[O:12])[CH:6]=1)([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)NC(=O)N(C)CC=C
Step Two
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with good stirring for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the mixture
ADDITION
Type
ADDITION
Details
The temperature rose as high as 0° during the ozone addition
WAIT
Type
WAIT
Details
left solids on the flask walls above the liquid
WASH
Type
WASH
Details
to wash the solid down with 20 ml
WASH
Type
WASH
Details
to wash the gas frit when it
CUSTOM
Type
CUSTOM
Details
from precipitated product
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
nitrogen was bubbled through the solution for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
of dimethyl sulfide was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 20°
ADDITION
Type
ADDITION
Details
diluted with 80 ml
CUSTOM
Type
CUSTOM
Details
The methanol was removed under vacuum at 40°
FILTRATION
Type
FILTRATION
Details
the remaining mixture was filtered
WASH
Type
WASH
Details
the solids were washed with 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of water and dried under vacuum at 50°
CUSTOM
Type
CUSTOM
Details
to obtain 2.68 g

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NO1)N1C(N(CC1O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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